Nomegestrol

Receptor binding Progesterone receptor Affinity constants

Nomegestrol (CAS 58691-88-6) is the non-esterified parent of nomegestrol acetate (NOMAC), with distinct LogP (~2.58) and only ~1.6% of NOMAC's progesterone receptor affinity. This differentiation mandates a dedicated reference standard for accurate HPLC peak identification, ICH Q3A/B impurity profiling, and QSAR model validation. Procure ≥95% purity material as a critical synthetic intermediate for NOMAC process chemistry and scale-up. Substitution with the acetate prodrug introduces uncontrolled variables that compromise experimental reproducibility. Bulk quantities available for method development and impurity fate-and-purge studies.

Molecular Formula C21H28O3
Molecular Weight 328.4 g/mol
CAS No. 58691-88-6
Cat. No. B1679828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNomegestrol
CAS58691-88-6
SynonymsLutenyl
nomegestrol
Molecular FormulaC21H28O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESCC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4C1=CC(=O)CC4
InChIInChI=1S/C21H28O3/c1-12-10-18-16(15-5-4-14(23)11-17(12)15)6-8-20(3)19(18)7-9-21(20,24)13(2)22/h10-11,15-16,18-19,24H,4-9H2,1-3H3/t15-,16-,18-,19+,20+,21+/m1/s1
InChIKeyKZUIYQJTUIACIG-YBZCJVABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nomegestrol (CAS 58691-88-6) 19-Norprogesterone Progestin: Core Pharmacological Identity for Research Procurement


Nomegestrol (CAS 58691-88-6) is a 19-norprogesterone-derived steroidal progestin, patented in 1975, which serves as the parent compound of the clinically marketed prodrug nomegestrol acetate (NOMAC) [1]. In its non-esterified form, nomegestrol exhibits relatively low affinity for the progesterone receptor (PR)—only approximately 4% of that of progesterone and 1.6% of that of nomegestrol acetate in bioassays [2]. Its pharmacological relevance for research procurement lies primarily in its utility as a reference standard for analytical method development, as a synthetic intermediate for NOMAC production, and as a tool compound for studying the structure-activity relationships of 19-norprogesterone derivatives .

Nomegestrol (CAS 58691-88-6) vs. Nomegestrol Acetate: Why Research-Grade Procurement Cannot Rely on In-Class Interchangeability


Substitution of nomegestrol with its acetate prodrug or other 19-norprogesterone derivatives in research settings is not analytically or pharmacologically valid. Nomegestrol (free alcohol) and nomegestrol acetate (NOMAC) exhibit profoundly different receptor binding profiles: nomegestrol displays only ~1.6% of the progesterone receptor affinity of NOMAC, while NOMAC binds with high affinity (Kd of 5.44 nM) and demonstrates near-absolute selectivity for the progesterone receptor over androgen, glucocorticoid, and mineralocorticoid receptors [1]. Furthermore, physicochemical properties differ substantially—nomegestrol has a reported LogP of 2.58, whereas its acetate ester exhibits altered lipophilicity and solubility characteristics that directly impact formulation development, chromatographic separation, and in vitro assay design [2]. Procurement of the incorrect molecular species introduces uncontrolled variables that compromise experimental reproducibility and invalidate quantitative structure-activity relationship (QSAR) modeling .

Nomegestrol (CAS 58691-88-6) Evidence Guide: Quantified Differentiation from Closest Analogs for Informed Scientific Selection


Progesterone Receptor Binding Affinity: Nomegestrol Acetate vs. Progesterone and ORG2058

Nomegestrol acetate (NOMAC) demonstrates high-affinity binding to the progesterone receptor (PgR) with a Kd of 5.44 ± 1.27 nM in rat uterine cytosol, as determined by Scatchard analysis [1]. Comparative binding studies in the same rat uterine model reveal that NOMAC exhibits a Ki of 22.8 nM versus 34.3 nM for natural progesterone (P), indicating approximately 1.5-fold higher affinity than the endogenous ligand [2]. When compared to the synthetic progestin ORG2058, NOMAC shows a Kd of 5 nM versus 0.6 nM for ORG2058 in rat uterus, and 4 nM versus 3 nM in human T47-D breast cancer cells [2]. This differential binding profile positions NOMAC as an intermediate-affinity progestin with affinity superior to progesterone but lower than the high-potency reference compound ORG2058.

Receptor binding Progesterone receptor Affinity constants

Steroid Receptor Selectivity Profile: Nomegestrol Acetate Demonstrates Absent Androgen and Glucocorticoid Receptor Binding vs. MPA and 19-Nortestosterone Derivatives

Nomegestrol acetate (NOMAC) exhibits a highly selective receptor binding profile characterized by no detectable binding to estrogen, glucocorticoid, or mineralocorticoid receptors, and only weak antiandrogenic activity [1]. In direct comparative binding studies using rat ventral prostate androgen receptor (AR), NOMAC displayed an IC50 of 22.6 ± 4.0 nM against ³H-testosterone, with a Ki of 7.58 ± 0.94 nM determined by Dixon analysis [2]. This antiandrogenic potency is approximately 20-fold lower than that of cyproterone acetate (CYP-Ac: Ki = 4.30 ± 0.17 nM) [2]. Critically, in contrast to medroxyprogesterone acetate (MPA), the relative binding affinity (RBA) of NOMAC for AR declines with time, confirming antiandrogenic rather than androgenic potential [3]. Furthermore, unlike norethisterone acetate (NETA) and other 19-nortestosterone derivatives, NOMAC is completely devoid of estrogenic activity in alkaline phosphatase induction assays in Ishikawa cells [3]. At the mineralocorticoid receptor (MR), NOMAC displays affinity indistinguishable from progesterone (P4), while drospirenone (DRSP) exhibits significantly greater MR affinity [4].

Receptor selectivity Off-target binding Androgen receptor Glucocorticoid receptor

Endothelial Nitric Oxide Synthesis: Nomegestrol Acetate Enhances eNOS Activity Whereas Medroxyprogesterone Acetate Lacks This Effect

In human endothelial cells, nomegestrol acetate (NOMAC) and natural progesterone both increase nitric oxide (NO) synthesis via transcriptional and nontranscriptional mechanisms, whereas medroxyprogesterone acetate (MPA) lacks such effects entirely [1]. When co-administered with physiological estradiol (E2) concentrations, NOMAC and progesterone do not interfere with—and may even enhance—E2-stimulated NO production, while MPA impairs E2 signaling [1]. Mechanistically, this divergence is explained by marked differences in the recruitment of mitogen-activated protein kinase (MAPK) and phosphatidylinositol-3 kinase (PI3K) signaling pathways among the three gestagens [1]. This differential signaling profile distinguishes NOMAC from MPA in vascular endothelial models and has implications for cardiovascular safety assessments.

Endothelial function Nitric oxide Cardiovascular pharmacology eNOS

Antiestrogenic Potency: Nomegestrol Acetate Exhibits 2.4-Fold Higher Activity Than Progesterone and Highest Antiestrogenic Capacity Among Tested Progestins

In rat uterine steroid receptor regulation studies, nomegestrol acetate (NOM-Ac) reproduced the negative regulatory effects of progesterone (P), including inhibition of basal and estradiol (E2)-stimulated cytosolic estrogen receptor (ER) replenishment and inhibition of E2-induced progesterone receptor (PgR) synthesis [1]. Dose-response analysis determined the 50% effective dose (ED50) for reducing estrogen receptor levels, revealing that NOM-Ac is 2.4-fold more active than progesterone [1]. When compared to other progestins, NOM-Ac presented the highest antiestrogenic capacity [1]. Crucially, in contrast to norethisterone acetate (NETA)—a 19-nortestosterone derivative—NOM-Ac was completely devoid of estrogenic potency in these assays [1].

Antiestrogenic activity Estrogen receptor regulation Uterine biology

Ovulation Inhibition and Ovarian Suppression: NOMAC/E2 Demonstrates More Consistent Follicular Suppression Than DRSP/EE

In a randomized, open-label, six-cycle comparative study, nomegestrol acetate/17β-estradiol (NOMAC/E2; 2.5 mg/1.5 mg, 24/4-day regimen) was compared to drospirenone/ethinylestradiol (DRSP/EE; 3 mg/30 μg, 21/7-day regimen) for effects on ovarian activity [1]. No ovulations occurred in either group, and progesterone was fully suppressed with mean maximum values <2 nmol/L [1]. However, follicular suppression differed: for NOMAC/E2, mean maximum follicular diameter decreased from 19.3 mm pre-treatment to between 6.9 and 8.2 mm during treatment, with no subject (0%) having a follicular diameter ≥15 mm [1]. For DRSP/EE, follicular diameter decreased from 19.6 mm to between 7.4 and 10.8 mm, with two subjects (12.5%) exhibiting a maximum follicle diameter ≥15 mm [1]. These findings were consistent with observed FSH reductions and indicate more consistent ovarian suppression with NOMAC/E2 [1].

Ovulation inhibition Ovarian function Contraceptive efficacy Follicular dynamics

Menstrual Symptom Improvement: NOMAC/E2 Shows Significantly Greater Reduction in Multiple MDQ-C Domains vs. DRSP/EE

A comparative analysis of two large randomized controlled trials (pooled n=3522 women) evaluated premenstrual and menstrual symptoms using the Moos Menstrual Distress Questionnaire Form C (MDQ-C) [1]. NOMAC/E2 (nomegestrol acetate 2.5 mg/17β-estradiol 1.5 mg) users experienced significantly greater improvements compared to DRSP/EE (drospirenone 3 mg/ethinylestradiol 30 μg) users across multiple symptom domains during the menstrual phase [1]. Statistically significant improvements (p<0.001 for all comparisons) were observed for Pain, Water Retention, Negative Affect, Impaired Concentration, and Behaviour Change domain scores [1]. In the subgroup of women with moderate to severe cramps at baseline (n=1779), both treatments improved cramps scores [1]. However, Arousal (emotional and mental) scores worsened with NOMAC/E2 but not with DRSP/EE [1].

Menstrual symptoms Patient-reported outcomes Dysmenorrhea MDQ-C

Nomegestrol (CAS 58691-88-6) and Nomegestrol Acetate: Prioritized Research and Industrial Application Scenarios Based on Differentiated Evidence


Analytical Reference Standard for HPLC/LC-MS Method Development and Impurity Profiling in Nomegestrol Acetate API Quality Control

Nomegestrol (CAS 58691-88-6) serves as a critical reference standard for identifying and quantifying the non-esterified parent compound as a potential impurity or degradation product in nomegestrol acetate active pharmaceutical ingredient (API) batches. The substantial difference in LogP (nomegestrol LogP ≈ 2.58) and chromatographic retention behavior between the free alcohol and its acetate ester necessitates a distinct reference standard for accurate peak identification and method validation [7]. Procurement of high-purity nomegestrol reference material (≥95%) enables compliance with ICH Q3A/B impurity guidelines during pharmaceutical development and commercial manufacturing .

Synthetic Intermediate for Industrial-Scale Nomegestrol Acetate Production with Patented Process Economics

Nomegestrol is the direct synthetic precursor to nomegestrol acetate (NOMAC) in industrial manufacturing processes. Patented synthetic routes describe the acetylation of nomegestrol to yield NOMAC with HPLC purity of 99.0–99.5% and a four-step total synthesis yield of 60–62%, achieving a reported cost reduction of 35–40% compared to alternative routes [7]. Procurement of nomegestrol in bulk quantities (research or pilot scale) is essential for process chemistry optimization, scale-up validation, and impurity fate-and-purge studies during NOMAC API manufacturing development .

Tool Compound for Progesterone Receptor Selectivity Studies in Steroid Receptor Cross-Reactivity Screening Panels

Nomegestrol acetate (NOMAC) is a preferred positive control for progesterone receptor activation in steroid receptor profiling assays due to its near-absolute selectivity—no binding to estrogen, glucocorticoid, or mineralocorticoid receptors, and only weak antiandrogenic activity (IC50 22.6 nM at AR, ~20-fold less potent than cyproterone acetate) [7]. In contrast to medroxyprogesterone acetate (MPA), which exhibits androgenic AR activity, and norethisterone acetate (NETA), which displays estrogenic activity, NOMAC provides a clean pharmacological signal for isolating PR-mediated transcriptional effects . This selectivity profile makes NOMAC invaluable for calibrating cell-based reporter gene assays and for use as a reference agonist in high-throughput screening campaigns targeting PR modulators [9].

Reference Formulation for Oral Contraceptive Development Programs Requiring Extended Half-Life and 24/4 Dosing Regimen Feasibility Studies

Nomegestrol acetate, with an elimination half-life of approximately 50 hours (range 30–80 hours)—the longest half-life of all orally active progestins—enables a 24/4-day contraceptive regimen with maintained efficacy even when dosages are missed [7]. This pharmacokinetic differentiation has been clinically validated in the NOMAC/E2 formulation, which demonstrates ovulation inhibition efficacy at least comparable to DRSP/EE and a favorable hemostatic profile relative to LNG/EE . For pharmaceutical development programs investigating novel progestin formulations or fixed-dose combinations, NOMAC serves as a benchmark comparator with well-characterized PK/PD relationships and extensive clinical safety data from studies involving approximately 4000 women [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nomegestrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.